molecular formula C14H15N3OS B15064442 2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one CAS No. 61523-91-9

2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one

Cat. No.: B15064442
CAS No.: 61523-91-9
M. Wt: 273.36 g/mol
InChI Key: MJGCZGZCLZNTAY-UHFFFAOYSA-N
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Description

2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that combines an indole moiety with a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-ethylamine: Shares the indole moiety but lacks the thiazole ring.

    5-(1H-Indol-3-yl)-1,3-thiazole: Contains the thiazole ring but differs in the side chain structure.

Uniqueness

2-(Ethylamino)-5-[(1H-indol-3-yl)methyl]-1,3-thiazol-4(5H)-one is unique due to its combined indole and thiazole structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.

Properties

CAS No.

61523-91-9

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

2-ethylimino-5-(1H-indol-3-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15N3OS/c1-2-15-14-17-13(18)12(19-14)7-9-8-16-11-6-4-3-5-10(9)11/h3-6,8,12,16H,2,7H2,1H3,(H,15,17,18)

InChI Key

MJGCZGZCLZNTAY-UHFFFAOYSA-N

Canonical SMILES

CCN=C1NC(=O)C(S1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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